molecular formula C28H51N B14152625 (4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline CAS No. 3899-45-4

(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline

Cat. No.: B14152625
CAS No.: 3899-45-4
M. Wt: 401.7 g/mol
InChI Key: GJKMOUKNSOUERC-BMNVVFCNSA-N
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Description

The compound (4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the indenoquinoline core, followed by the introduction of various substituents through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility. Purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline: can be compared with other indenoquinoline derivatives, such as:

  • This compound
  • This compound

The uniqueness of This compound lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

3899-45-4

Molecular Formula

C28H51N

Molecular Weight

401.7 g/mol

IUPAC Name

(1R,3aS,3bS,5aR,9aR,9bS,11aR)-6-ethyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline

InChI

InChI=1S/C28H51N/c1-7-29-19-9-17-28(6)25-16-18-27(5)23(21(4)11-8-10-20(2)3)13-14-24(27)22(25)12-15-26(28)29/h20-26H,7-19H2,1-6H3/t21-,22+,23-,24+,25+,26-,27-,28-/m1/s1

InChI Key

GJKMOUKNSOUERC-BMNVVFCNSA-N

Isomeric SMILES

CCN1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCN1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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